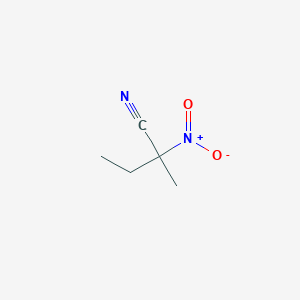
2-Methyl-2-nitrobutanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-nitrobutanenitrile is an organic compound with the molecular formula C5H8N2O2. It is a nitrile derivative, characterized by the presence of both a nitro group (-NO2) and a nitrile group (-CN) attached to a butane backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-2-nitrobutanenitrile can be synthesized through several methods:
From Alkyl Halides: One common method involves the reaction of 2-methyl-2-bromobutane with sodium nitrite (NaNO2) in the presence of a suitable solvent like acetonitrile. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atom is replaced by a nitro group.
From Nitroalkanes: Another method involves the nitration of 2-methylbutanenitrile using a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4). This method requires careful control of temperature and reaction conditions to avoid over-nitration.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-nitrobutanenitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid (-COOH) using acidic or basic conditions. For example, hydrolysis with hydrochloric acid (HCl) yields 2-methyl-2-nitrobutanoic acid.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions. For instance, reaction with sodium methoxide (NaOCH3) can replace the nitro group with a methoxy group (-OCH3).
Common Reagents and Conditions
Reducing Agents: Hydrogen gas (H2), palladium on carbon (Pd/C)
Hydrolyzing Agents: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Substituting Agents: Sodium methoxide (NaOCH3), potassium cyanide (KCN)
Major Products
Reduction: 2-Methyl-2-aminobutanenitrile
Hydrolysis: 2-Methyl-2-nitrobutanoic acid
Substitution: 2-Methyl-2-methoxybutanenitrile
Scientific Research Applications
2-Methyl-2-nitrobutanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in the development of new drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 2-Methyl-2-nitrobutanenitrile involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The nitrile group can also participate in nucleophilic addition reactions, further contributing to its reactivity.
Comparison with Similar Compounds
2-Methyl-2-nitrobutanenitrile can be compared with other similar compounds, such as:
2-Methylbutanenitrile: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Nitrobutanenitrile: Similar structure but without the methyl group, leading to different steric and electronic properties.
2-Methyl-2-nitropropane: Contains a nitro group but has a different carbon backbone, affecting its reactivity and applications.
Properties
CAS No. |
84065-78-1 |
|---|---|
Molecular Formula |
C5H8N2O2 |
Molecular Weight |
128.13 g/mol |
IUPAC Name |
2-methyl-2-nitrobutanenitrile |
InChI |
InChI=1S/C5H8N2O2/c1-3-5(2,4-6)7(8)9/h3H2,1-2H3 |
InChI Key |
NSGHSLTXCFWAIT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


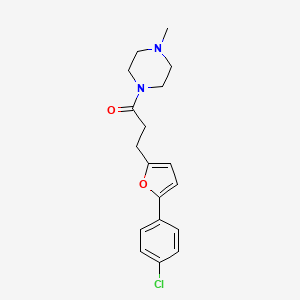
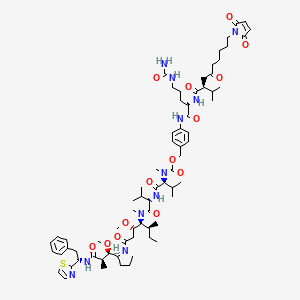

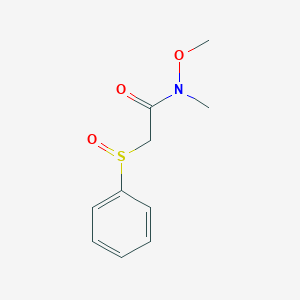

![(2S)-13,13,14,14,15,15,16,16,16-nonadeuterio-2-hydroxy-N-[(E,2S,3R,6R)-1,3,6-trihydroxyoctadec-4-en-2-yl]hexadecanamide](/img/structure/B11937836.png)




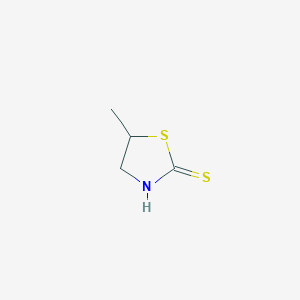

![2-(4-Iodophenyl)-1-methyl-5-nitro-1H-benzo[d]imidazole](/img/structure/B11937894.png)

